molecular formula C11H8BrNO2S B11760427 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Katalognummer: B11760427
Molekulargewicht: 298.16 g/mol
InChI-Schlüssel: JAYXLVHITVYOOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with thioamide under basic conditions to form the thiazole ring. The carboxylic acid group is then introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the thiazole ring and subsequent functionalization .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .

Wissenschaftliche Forschungsanwendungen

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
  • 2-[(3-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
  • 2-[(3-Nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Uniqueness

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds may not undergo. This uniqueness makes it valuable in certain synthetic and research applications .

Eigenschaften

Molekularformel

C11H8BrNO2S

Molekulargewicht

298.16 g/mol

IUPAC-Name

2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)

InChI-Schlüssel

JAYXLVHITVYOOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)CC2=NC(=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.